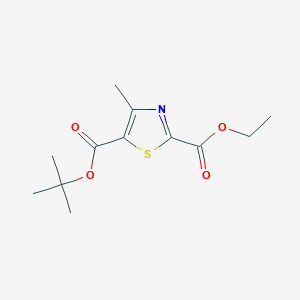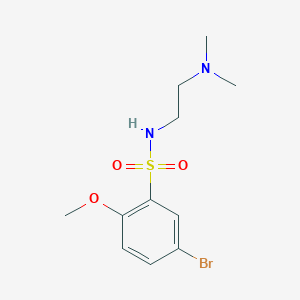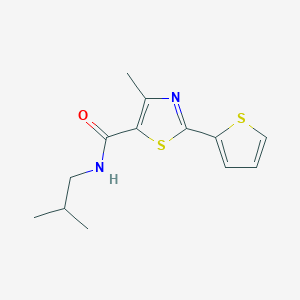![molecular formula C11H12N4OS2 B14900412 n-Allyl-2-((4-aminothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B14900412.png)
n-Allyl-2-((4-aminothieno[2,3-d]pyrimidin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Allyl-2-((4-aminothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-2-((4-aminothieno[2,3-d]pyrimidin-2-yl)thio)acetamide typically involves the cyclization of ethyl 2-amino-4-(1,4-benzodioxan-2-yl)thiophene-3-carboxylate with chloroacetyl chloride, followed by reaction with piperidine and morpholine to produce 2-aminoacetamides. These intermediates are then subjected to cyclization with hydrazine hydrate to obtain the desired thienopyrimidinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar steps as laboratory-scale preparation, with optimizations for larger-scale reactions and purification processes.
Chemical Reactions Analysis
Types of Reactions
n-Allyl-2-((4-aminothieno[2,3-d]pyrimidin-2-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and thioacetamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thienopyrimidinone derivatives depending on the nucleophile used.
Scientific Research Applications
n-Allyl-2-((4-aminothieno[2,3-d]pyrimidin-2-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of n-Allyl-2-((4-aminothieno[2,3-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological activities. For example, it has been shown to inhibit the growth of certain cancer cells by inducing cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
4-Aminothieno[3,2-d]pyrimidin-4(3H)-one: Another related compound with antiplasmodial activity.
Uniqueness
n-Allyl-2-((4-aminothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H12N4OS2 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-(4-aminothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C11H12N4OS2/c1-2-4-13-8(16)6-18-11-14-9(12)7-3-5-17-10(7)15-11/h2-3,5H,1,4,6H2,(H,13,16)(H2,12,14,15) |
InChI Key |
WWVSWRDFOFOGJC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CSC1=NC(=C2C=CSC2=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


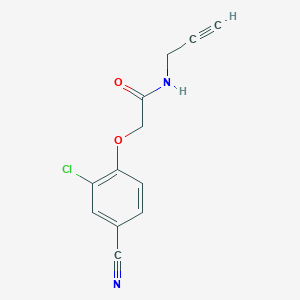


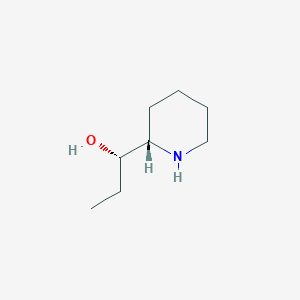
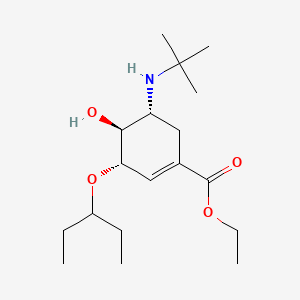
![N-[4-(acetylamino)phenyl]prop-2-enamide](/img/structure/B14900391.png)

![2-[(3',4',5'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14900396.png)


